N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034390-49-1
VCID: VC4361089
InChI: InChI=1S/C17H14F4N2O2S/c18-14-4-3-10(8-13(14)17(19,20)21)23-15(24)12-2-1-6-22-16(12)25-11-5-7-26-9-11/h1-4,6,8,11H,5,7,9H2,(H,23,24)
SMILES: C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Molecular Formula: C17H14F4N2O2S
Molecular Weight: 386.36

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide

CAS No.: 2034390-49-1

Cat. No.: VC4361089

Molecular Formula: C17H14F4N2O2S

Molecular Weight: 386.36

* For research use only. Not for human or veterinary use.

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide - 2034390-49-1

Specification

CAS No. 2034390-49-1
Molecular Formula C17H14F4N2O2S
Molecular Weight 386.36
IUPAC Name N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Standard InChI InChI=1S/C17H14F4N2O2S/c18-14-4-3-10(8-13(14)17(19,20)21)23-15(24)12-2-1-6-22-16(12)25-11-5-7-26-9-11/h1-4,6,8,11H,5,7,9H2,(H,23,24)
Standard InChI Key ZMAMJFSLXVOJLB-UHFFFAOYSA-N
SMILES C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Introduction

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure and functional groups. This compound contains a pyridine carboxamide backbone substituted with a trifluoromethyl group, a fluorine atom, and a thiolan-3-yloxy moiety. These structural features contribute to its chemical stability, reactivity, and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Synthesis and Preparation

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves:

  • Starting Materials: Fluoro-substituted benzene derivatives, trifluoromethyl reagents, and pyridine derivatives.

  • Key Reaction Steps:

    • Formation of the thiolan-3-yloxy group through nucleophilic substitution.

    • Coupling of the phenyl ring with the pyridine scaffold via amide bond formation.

    • Introduction of fluorine and trifluoromethyl groups using selective halogenation or trifluoromethylation techniques.

These reactions are often carried out under controlled conditions to ensure high yield and purity.

Medicinal Chemistry

The structural features of this compound make it a potential candidate for drug discovery:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in pharmaceuticals.

  • The thiolan moiety may interact with biological targets, offering specificity in enzyme inhibition or receptor binding.

Agrochemicals

Similar compounds have shown efficacy as insecticides or fungicides due to their ability to disrupt biological pathways in pests. The fluorine atoms contribute to environmental stability and bioactivity.

Material Science

Fluorinated compounds are known for their thermal stability and unique electronic properties, making this compound of interest for applications in advanced materials or coatings.

Chemical Stability and Reactivity

The presence of multiple fluorine atoms and a thiolan moiety contributes to:

  • Chemical Stability: Resistance to oxidation and hydrolysis under standard conditions.

  • Reactivity: Potential for selective interactions with nucleophiles or electrophiles due to electron-withdrawing effects of fluorine.

Analytical Characterization

Characterization of this compound can be performed using:

  • Nuclear Magnetic Resonance (NMR): To confirm structural integrity via 1H^1H, 13C^{13}C, and 19F^{19}F spectra.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups such as amide and ether linkages.

  • X-ray Crystallography: For detailed three-dimensional structure analysis.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC15_{15}H11_{11}F4_{4}N2_{2}O2_{2}S
Molecular Weight~360 g/mol
Functional GroupsAmide, ether (thiolan), fluorinated phenyl
StabilityHigh chemical stability due to fluorination
Potential ApplicationsPharmaceuticals, agrochemicals, materials

Research Findings

While specific studies on this compound were not available in the provided search results, related fluorinated compounds have demonstrated:

  • Enhanced biological activity against cancer cell lines or pests due to their hydrophobicity and metabolic resistance .

  • Improved physicochemical properties such as solubility and thermal stability .

Further research is recommended to explore its pharmacological potential and environmental safety profile.

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